(-)-camphorcarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18530-29-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(1S,2R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m0/s1 |
InChI Key |
XNMVAVGXJZFTEH-MVKOHCKWSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)C(=O)O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Origin of Product |
United States |
Historical Perspectives on Chirality and Early Asymmetric Synthesis Studies
The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to understanding the complexity of the natural world. wikipedia.org Many essential biological molecules, such as amino acids and sugars, exist as single enantiomers, and this homochirality is a subject of ongoing scientific inquiry. wikipedia.org The recognition of molecular chirality dates back to 1848 with Louis Pasteur's groundbreaking work on tartaric acid crystals. wikipedia.orgnih.gov He was the first to manually separate enantiomeric crystals, laying the foundation for the field of stereochemistry. wikipedia.org This was followed by van 't Hoff's and Le Bel's independent proposals in 1874 of the tetrahedral carbon atom as a source of optical activity. wikipedia.org
Early forays into asymmetric synthesis, the process of preferentially creating one enantiomer of a chiral product, were often met with limited success. It was initially believed that such selectivity was the exclusive domain of enzymes. researchgate.net However, the turn of the 20th century saw pioneering attempts to achieve asymmetric synthesis using non-enzymatic chiral influences. One notable early example involved the kinetic resolution of racemic camphorcarboxylic acid through selective decarboxylation in the presence of a chiral alkaloid catalyst like nicotine (B1678760) or quinidine (B1679956). researchgate.net These early studies, though often yielding low enantioselectivities, were crucial in establishing the principle that small chiral molecules could influence the stereochemical outcome of a reaction.
The development of asymmetric synthesis has been heavily reliant on the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org E.J. Corey and Barry Trost introduced influential chiral auxiliaries in the 1970s and 1980s, further advancing the field. wikipedia.org Camphor (B46023) and its derivatives, including (-)-camphorcarboxylic acid, have long been recognized as valuable components of the "chiral pool," a collection of readily available, enantiomerically pure natural products that serve as starting materials for synthesis. nih.govchim.it
Structural Features and Inherent Chirality of the Camphor Skeleton Relevant to Research
The camphor (B46023) molecule possesses a rigid bicyclic [2.2.1] heptane (B126788) skeleton, a structural feature that is central to its utility in asymmetric synthesis. nih.gov This rigid framework provides a well-defined and predictable three-dimensional environment. The chirality of camphor arises from the stereogenic centers within this bicyclic system. The presence of bulky methyl groups on the bridge and bridgehead positions creates significant steric hindrance, which can effectively shield one face of a reactive center, thereby directing the approach of incoming reagents. acs.org
The rigidity of the camphor skeleton is a key advantage, as it minimizes conformational flexibility that could otherwise lead to a loss of stereocontrol. univ.kiev.ua This conformational restriction ensures that the chiral influence of the camphor unit is consistently transmitted to the reacting substrate.
Furthermore, the camphor skeleton can be functionalized at various positions, such as C2, C3, and C10, without compromising its core chirality. chim.itvulcanchem.com This allows for the synthesis of a diverse array of camphor derivatives, each with tailored steric and electronic properties. For instance, the introduction of a carboxylic acid group to form camphorcarboxylic acid provides a handle for attaching the chiral camphor unit to various substrates. researchgate.netnuph.edu.ua The specific placement of this functional group, as in (-)-camphorcarboxylic acid, determines the precise nature of the chiral environment it creates.
Significance of Camphorcarboxylic Acid As a Chiral Precursor and Auxiliary in Organic Chemistry
Oxidative Synthesis Routes from Camphor and Related Monoterpenoids
Oxidation serves as a primary method for introducing the carboxylic acid functionality onto the camphor scaffold. The choice of oxidizing agent and substrate is critical to achieving the desired product without cleaving the bicyclic ring structure.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are capable of converting alcohols and aldehydes to carboxylic acids. densem.edulibretexts.org While these reagents can oxidize the camphor framework, the reactions are often difficult to control. The vigorous conditions required can lead to over-oxidation and cleavage of the carbon-carbon bonds within the strained bicyclic ring system, potentially yielding dicarboxylic acids like camphoric acid rather than the desired monocarboxylic acid. archive.org For instance, the Jones oxidation, which utilizes chromic acid, is known to oxidize secondary alcohols to ketones and primary alcohols to carboxylic acids. pitt.edu However, direct oxidation of the camphor ketone at the C3 position to a carboxylic acid using these conventional agents is not a high-yield or commonly employed synthetic route due to the harsh conditions and potential for undesirable side products.
The precursor (-)-borneol (B1667373), a secondary alcohol, is readily oxidized. However, this oxidation typically yields (-)-camphor (B167293), the corresponding ketone, rather than this compound directly. densem.eduutdallas.edu A wide array of oxidizing agents, including chromic acid, sodium hypochlorite, and greener alternatives like Oxone, are effective for this transformation. pitt.eduutdallas.eduwpmucdn.com While this step is crucial in many synthetic sequences starting from pine-derived precursors, the conversion of (-)-borneol to this compound is generally a two-step process: oxidation to (-)-camphor followed by a carboxylation step. Direct, single-step oxidation of the secondary alcohol in borneol to the C3-carboxylic acid is not a standard reported method.
Hydrolytic and Derivatization Approaches
Introducing a carboxyl group or its precursor through nucleophilic addition or substitution, followed by hydrolysis, offers an alternative pathway.
A general method for synthesizing α-hydroxy carboxylic acids involves the hydrolysis of cyanohydrins. pearson.comyoutube.com A cyanohydrin can be formed by the nucleophilic addition of a cyanide anion to a ketone. libretexts.org In the case of camphor, this would produce a camphor cyanohydrin. Subsequent hydrolysis of the nitrile group (-C≡N) under acidic or basic conditions would yield a 2-hydroxy-camphane-2-carboxylic acid. youtube.comsbq.org.br It is important to note that this route produces an α-hydroxy acid at the C2 position (the original carbonyl carbon) and not the standard 3-camphorcarboxylic acid.
Another historical approach involves the reaction of camphor derivatives with sodamide. archive.org This suggests the formation of an amide intermediate that could potentially be hydrolyzed, although this is less common than carboxylation of the corresponding enolate.
The most direct and effective route to 3-camphorcarboxylic acid involves the carboxylation of a metalated camphor intermediate. This is achieved by first deprotonating camphor at the C3 position with a strong base to form an enolate, which then acts as a nucleophile.
One established method involves the reaction of 3-bromocamphor (B185472) with an organolithium reagent, such as n-butyl lithium, to generate a 3-lithiated camphor species. This intermediate is then treated with carbon dioxide (CO₂) to yield 3-camphorcarboxylic acid. snmjournals.org This process produces a mixture of endo- and exo-isomers. chempedia.info
An alternative, high-yield process treats camphor directly with a strong base like sodamide (NaNH₂) to form the sodium enolate, which is then carboxylated with carbon dioxide. archive.org This method has been reported to be highly efficient. archive.org
| Method | Precursor | Reagents | Intermediate | Product | Reference(s) |
| Organolithium Route | 3-Bromocamphor | 1. n-Butyl lithium2. CO₂ | 3-Lithiated camphor | 3-Camphorcarboxylic acid | snmjournals.orgchempedia.info |
| Sodamide Route | Camphor | 1. Sodamide (NaNH₂)2. CO₂ | Camphor sodium enolate | 3-Camphorcarboxylic acid | archive.org |
Resolution of Racemic Camphorcarboxylic Acid Mixtures
When camphorcarboxylic acid is synthesized from achiral precursors or under conditions that lead to racemization, a 50:50 mixture of the (+) and (-) enantiomers is obtained. The separation of this racemic mixture into its constituent enantiomers is known as resolution. libretexts.org
The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with a single, pure enantiomer of a chiral base. libretexts.org Naturally occurring alkaloids, such as brucine, strychnine, and quinine (B1679958), are frequently used for this purpose due to their availability as single enantiomers. libretexts.orglibretexts.org
The reaction produces a mixture of two diastereomeric salts (e.g., (+)-acid·(-)-base and (-)-acid·(-)-base). Since diastereomers have different physical properties, they can be separated by physical means, most commonly by fractional crystallization based on differences in solubility. libretexts.org Once a diastereomeric salt has been isolated and purified, the pure enantiomer of the carboxylic acid is recovered by treatment with a strong acid to break the salt linkage.
Another documented method is kinetic resolution, where the enantiomers of the racemic acid react at different rates with a chiral catalyst. Early studies by Bredig involved the selective decarboxylation of racemic camphorcarboxylic acid in the presence of chiral alkaloids like nicotine (B1678760) or quinidine (B1679956), which preferentially catalyzed the decomposition of one enantiomer, leaving an excess of the other. researchgate.netmdpi.comchimia.ch
| Resolution Technique | Resolving Agent | Principle | Separation Method | Reference(s) |
| Diastereomeric Salt Formation | Chiral bases (e.g., brucine, strychnine) | Formation of two diastereomeric salts with different physical properties. | Fractional Crystallization | libretexts.orglibretexts.org |
| Kinetic Resolution | Chiral alkaloids (e.g., nicotine, quinidine) | Enantiomers react/decompose at different rates in the presence of a chiral catalyst. | Selective decomposition of one enantiomer. | researchgate.netmdpi.com |
Chemical Resolution Techniques
Chemical resolution is a classical and widely used method for separating enantiomers from a racemic mixture. libretexts.orglibretexts.org The core principle involves reacting the racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral base. libretexts.orglibretexts.orgchemistrysteps.com This reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.org
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including different solubilities. libretexts.orgchemistrysteps.com This difference allows for their separation by conventional laboratory techniques, most commonly fractional crystallization. Once the diastereomeric salts are separated, the original acid enantiomers can be regenerated by treatment with a strong acid or base to break the salt linkage, yielding the resolved, enantiomerically pure carboxylic acids. libretexts.org
For the resolution of racemic camphorcarboxylic acid, a common strategy involves using a chiral amine base as the resolving agent. libretexts.orglibretexts.org Naturally occurring and readily available chiral bases like brucine, strychnine, and quinine are frequently employed for this purpose. libretexts.org An alternative approach mentioned for camphor-related compounds is the fractional crystallization of its salt with another chiral acid, such as camphor-10-sulfonic acid. chempedia.info
| Resolution Method | Principle | Key Steps | Separable Species |
| Chemical Resolution | Conversion of enantiomers into separable diastereomers. libretexts.org | 1. Reaction with a single enantiomer of a chiral resolving agent (e.g., chiral base). chemistrysteps.com 2. Formation of diastereomeric salts. libretexts.org 3. Separation of salts via fractional crystallization. 4. Regeneration of pure enantiomers. libretexts.org | Diastereomeric salts with different physical properties (e.g., solubility). libretexts.org |
Kinetic Resolution in Chiral Environments
Kinetic resolution is another powerful strategy for separating enantiomers. This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. nih.govuni-graz.at In this process, one enantiomer in the racemic mixture reacts faster in a chiral environment, allowing for its separation from the slower-reacting enantiomer. uni-graz.at The efficiency of a kinetic resolution is quantified by the Enantiomeric Ratio (E) or selectivity factor (s), which is the ratio of the reaction rate constants for the fast-reacting versus the slow-reacting enantiomer (E = k_fast / k_slow). uni-graz.at For practical applications, E-values above 15 are considered moderate to good. uni-graz.at
This method does not convert all the starting material; in an ideal scenario where one enantiomer is converted selectively, the reaction stops at 50% conversion. uni-graz.at This leaves a mixture of the unreacted, enantiomerically enriched starting material and the enantiomerically pure product.
Chiral environments for kinetic resolution can be created using various catalysts:
Enzymes: Lipases are widely used to catalyze the hydrolysis or esterification of racemic alcohols and acids with high enantioselectivity. encyclopedia.pub The chiral active site of the enzyme preferentially binds and converts one enantiomer over the other. uni-graz.atrsc.org
Chiral Brønsted Acids: These catalysts can activate substrates for nucleophilic attack, creating two diastereomeric transition states that lower the activation energy for the reaction of one enantiomer more than the other. nih.gov
Metal Complexes: Combining metal catalysts (e.g., Ru-catalysts) with enzymes in a process called Dynamic Kinetic Resolution (DKR) allows for the in-situ racemization of the slow-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiopure product. encyclopedia.pub
Asymmetric Synthesis Strategies for Enantiopure this compound
Asymmetric synthesis aims to directly create a specific enantiomer from a prochiral substrate, avoiding the need for resolving a racemic mixture. This is achieved using a chiral catalyst or auxiliary that influences the stereochemical outcome of the reaction.
Catalytic Asymmetric Oxidation Approaches (e.g., Ru-based Catalysts)
The direct, enantioselective oxidation of a C-H bond on the camphor skeleton to a carboxylic acid group represents a highly efficient route to enantiopure this compound. This can be achieved using chiral transition metal catalysts, with ruthenium-based systems being particularly versatile in oxidation catalysis. qualitas1998.netrsc.org
The general strategy involves a chiral ruthenium complex that coordinates to the substrate, directing an oxidant to a specific prochiral position on the camphor molecule. The chiral ligands attached to the ruthenium center create a chiral environment that favors one stereochemical pathway, leading to the formation of one enantiomer of the acid in excess. While numerous Ru-based systems have been developed for asymmetric oxidations like epoxidation and dihydroxylation, their application in the direct asymmetric carboxylation of camphor derivatives is an area of ongoing research. qualitas1998.net Ruthenium complexes can catalyze the oxidation of aldehydes to carboxylic acids and are used in various oxidative transformations. mdpi.com The development of stable and highly active RuO₂-based catalysts is a significant goal, though they can be prone to over-oxidation and instability under certain acidic conditions. mdpi.com
Rearrangement-Based Synthesis of Related Carboxylic Acids from Camphor Derivatives
The rigid bicyclic framework of camphor and its derivatives is prone to fascinating skeletal rearrangements, providing pathways to novel chiral cyclopentane (B165970) structures that are otherwise difficult to synthesize.
Formation of Cyclopentanecarboxylic Acids via Bromination and Skeletal Rearrangements
A well-documented strategy for transforming the camphor skeleton involves the bromination of camphor derivatives followed by base-induced rearrangement. researchgate.netresearchgate.net Specifically, 4-carboxycamphor (camphor-4-carboxylic acid) serves as a key starting material for accessing a variety of functionalized cyclopentanecarboxylic acids. researchgate.netmsu.ru
The typical reaction sequence is as follows:
Bromination: Camphor-4-carboxylic acid is subjected to bromination. The regioselectivity of this step can be controlled; for instance, bromination in chlorosulfonic acid can lead to the formation of 3,10-dibromocamphor-4-carboxylic acid. researchgate.netmsu.ru
Skeletal Rearrangement: The resulting bromo-derivatives are then treated with a base to induce rearrangements such as the Favorskii rearrangement or Grob-type fragmentation. researchgate.netresearchgate.net These rearrangements involve the cleavage of carbon-carbon bonds within the bicyclic system, leading to ring contraction and the formation of a five-membered ring.
This methodology provides effective access to a range of chiral 2,2-dimethyl-3-methylenecyclopentanecarboxylic acid derivatives from readily available camphor. researchgate.net
| Starting Material | Key Transformation Steps | Product Type | Reference |
| Camphor-4-carboxylic acid | 1. Bromination 2. Favorskii Rearrangement / Grob Fragmentation | Functionalized cyclopentanecarboxylic acids | researchgate.netmsu.ru |
| Brominated camphor-4-carboxylic acid derivatives | Rearrangement reactions | 2,2-dimethyl-3-methylenecyclopentanecarboxylic acid derivatives | researchgate.net |
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid group is a primary site for a variety of chemical transformations, including derivatization and decarboxylation.
Like other carboxylic acids, this compound can be converted into a range of derivatives.
Esters: Esterification, typically through the Fischer esterification method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. masterorganicchemistry.combyjus.comlibretexts.org This is a reversible condensation reaction where a molecule of water is eliminated. byjus.com The reaction rate and yield can be influenced by factors like the steric hindrance of the alcohol and the reaction conditions. For larger esters, heating the mixture under reflux may be necessary to achieve equilibrium. libretexts.org Alternative methods for esterification that are suitable for acid-sensitive substrates or offer different reaction conditions include using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) (Steglich esterification), thionyl chloride (SOCl₂), or trimethylsilyldiazomethane (B103560) (TMS-CHN₂). commonorganicchemistry.com
Amides: Amide formation can be achieved by reacting this compound or its more reactive derivatives (like an acid chloride) with ammonia (B1221849) or a primary or secondary amine. khanacademy.orglibretexts.org A common laboratory method involves first converting the carboxylic acid to an ammonium (B1175870) salt with ammonium carbonate, which then dehydrates upon heating to yield the amide. libretexts.orgyoutube.com Direct reaction with an amine is often facilitated by a coupling agent like DCC to activate the carboxylic acid. chemistrysteps.com When using a more reactive derivative like an acid chloride, a base is often added to neutralize the HCl byproduct, which would otherwise react with the amine. khanacademy.org
Other Derivatives: The reactivity of this compound extends to the formation of other complex derivatives. For instance, camphor-derived keto acids can undergo the Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate to form spiro-hydantoins. univ.kiev.ua This transformation provides a pathway to conformationally rigid, enantiopure amino acid derivatives. univ.kiev.ua The thermal decomposition of camphorcarboxylic acid can also lead to the formation of a lactone, another type of carboxylic acid derivative. chempedia.info
As a β-keto acid, this compound is susceptible to decarboxylation—the removal of the carboxyl group and release of carbon dioxide—under various conditions.
The thermal decomposition of a substance, known as thermolysis, is a chemical breakdown caused by heat. wikipedia.org For carboxylic acids, this process often involves the cleavage of chemical bonds to release CO₂. rsc.org The thermal decomposition of this compound can result in the formation of either a lactone or an olefinic carboxylic acid. chempedia.info The specific pathway and kinetics are influenced by factors such as temperature and the presence of surfaces or catalysts. For example, the thermal decomposition of carboxylic acids on copper surfaces proceeds by the carboxylate tilting toward the surface, which facilitates the elimination of carbon dioxide and leaves a hydrocarbon fragment on the surface. rsc.org
The rate of decarboxylation of this compound salts can be significantly accelerated by phase-transfer catalysts like crown ethers. Crown ethers function by complexing with the cation (e.g., K⁺ or Na⁺) of the carboxylate salt, increasing its solubility in nonpolar solvents and enhancing the reactivity of the "bare" carboxylate anion. cdnsciencepub.comcdnsciencepub.commdpi.com
A study on the decarboxylation of the sodium and potassium salts of 3-camphorcarboxylic acid demonstrated the catalytic effect of 18-crown-6 (B118740) ether. cdnsciencepub.comcdnsciencepub.com The data showed that the potassium salt complexed with 18-crown-6 decarboxylated approximately 20 times faster than the parent acid. cdnsciencepub.com
Table 1: Effect of 18-Crown-6 on Decarboxylation Half-lives of 3-Camphorcarboxylic Acid Salts This table is based on findings reported in scientific literature. cdnsciencepub.com
| Substrate | Conditions | Approximate Half-life (h) | Relative Rate Factor |
|---|---|---|---|
| 3-Camphorcarboxylic Acid | Benzene, 80°C | 20 | 1 |
| Sodium 3-Camphorcarboxylate + 18-Crown-6 | Benzene, 80°C | 10 | 2 |
| Potassium 3-Camphorcarboxylate + 18-Crown-6 | Benzene, 80°C | 1 | 20 |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org The decarboxylation of this compound was central to some of the earliest investigations into this field. In the early 20th century, Georg Bredig studied the decarboxylation of camphorcarboxylic acid using chiral alkaloids like nicotine and quinidine as catalysts. chimia.chresearchgate.netmaynoothuniversity.ie These seminal experiments were among the first to demonstrate non-enzymatic asymmetric catalysis and were instrumental in establishing the principles of kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other. chimia.chresearchgate.net
Modern organocatalysis often involves bifunctional catalysts that can activate both reactants through weak interactions, such as hydrogen bonding. chimia.ch For β-keto acids like camphorcarboxylic acid, decarboxylation can generate a nucleophilic enolate intermediate, which can then participate in subsequent bond-forming reactions. researchgate.net
Decarboxylation Reactions
Transformations Involving the Ketone Moiety
The ketone group in this compound is also a site of reactivity, though it is generally less reactive than the carbonyl group in aldehydes due to steric hindrance and the absence of a directly attached hydrogen atom. ncert.nic.inlibretexts.org
Reactions at the ketone's carbonyl carbon often involve nucleophilic addition. masterorganicchemistry.comiitk.ac.in For instance, ketones react with ammonia derivatives (H₂N-Z) in a reversible, acid-catalyzed reaction to form products with a C=N-Z bond after dehydration. ncert.nic.in A key example is the Bucherer-Bergs reaction, where the ketone functionality of camphor-derived keto acids reacts with potassium cyanide and ammonium carbonate. univ.kiev.ua This reaction proceeds via attack of a cyanide ion on the carbonyl group, leading to the formation of a spiro-hydantoin. Notably, camphor-derived keto acids like ketopinic acid and 4-camphorcarboxylic acid react under milder conditions and with greater diastereoselectivity than camphor itself, favoring the attack of the cyanide ion from the less sterically hindered endo side of the norbornane (B1196662) skeleton. univ.kiev.ua
Ketones are generally resistant to oxidation except under harsh conditions that can cleave carbon-carbon bonds. libretexts.org However, a specific and synthetically useful oxidation is the Baeyer-Villiger oxidation, which uses a peroxyacid (like mCPBA) to convert a ketone into an ester. libretexts.orgyoutube.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. libretexts.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 18-crown-6 ether |
| 3-Camphorcarboxylic acid |
| 4-Camphorcarboxylic acid |
| 4-dimethylaminopyridine (DMAP) |
| Acetic acid |
| Acid chloride |
| Alcohol |
| Aldehyde |
| Amide |
| Ammonia |
| Ammonium carbonate |
| Benzene |
| Carbon dioxide |
| Carboxylic acid |
| Dicyclohexylcarbodiimide (DCC) |
| Ester |
| Hydantoin |
| Ketone |
| Ketopinic acid |
| Lactone |
| m-Chloroperoxybenzoic acid (mCPBA) |
| Nicotine |
| Olefinic carboxylic acid |
| Peroxyacid |
| Potassium cyanide |
| Potassium 3-Camphorcarboxylate |
| Quinidine |
| Sodium 3-Camphorcarboxylate |
| Sulfuric acid |
| Thionyl chloride |
Intramolecular Rearrangements of the Bicyclic Skeleton
The bridged bicyclic system of camphor is prone to skeletal rearrangements, particularly under conditions that generate carbocationic intermediates. These transformations are driven by the release of ring strain and the formation of more stable carbocations.
The Wagner-Meerwein rearrangement is a characteristic reaction of bicyclic terpenes, including camphor derivatives. wikipedia.org It involves a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocation, proceeding through a cationic wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org This process is thermally allowed and often occurs with retention of stereochemistry. wikipedia.org
In the context of camphor, these rearrangements are well-documented, for instance, in the conversion of isoborneol (B83184) to camphene. wikipedia.org For derivatives of camphorcarboxylic acid, the generation of a carbocation at a position adjacent to the bridged system can trigger a cascade of skeletal reorganizations. The direction and outcome of these rearrangements are influenced by the stability of the intermediate and final carbocations. For example, the Nametkin rearrangement, a related process involving the migration of methyl groups, is also observed in certain terpenes. wikipedia.org
The formation of the initial carbocation can be achieved through various methods, such as the protonation of an alcohol followed by the loss of water, or the treatment of an alkyl halide with a Lewis acid. jk-sci.com The subsequent 1,2-shift aims to produce a more stable carbocation, potentially involving several consecutive shifts until the most stable intermediate is formed. jk-sci.com The presence of nucleophiles in the reaction medium can lead to trapping of the carbocation at different stages of the rearrangement, resulting in a mixture of products. jk-sci.com
Table 1: Key Features of Wagner-Meerwein Rearrangements
| Feature | Description |
| Reaction Type | Cationic 1,2-rearrangement |
| Driving Force | Formation of a more stable carbocation |
| Migrating Groups | Alkyl, Aryl, Hydride |
| Stereochemistry | Retention at the migrating center |
| Initiation | Generation of a carbocation |
Grob-type fragmentations are elimination reactions that involve the cleavage of a carbon-carbon bond in an aliphatic chain, leading to the formation of three fragments: an electrofuge, an unsaturated neutral fragment, and a nucleofuge. wikipedia.org This reaction is particularly relevant for 1,3-diol derivatives or similar structures, where it can lead to the formation of a ketone or aldehyde and an alkene. libretexts.org The stereoelectronic requirement for this fragmentation is an anti-periplanar arrangement of the fragmenting C-C bond and the leaving group. scripps.edu
In the context of camphor derivatives, Grob-type fragmentations can be a powerful tool for constructing medium or large rings from the bicyclic system. libretexts.org For instance, a 1,3-diol derivative on the camphor skeleton can undergo fragmentation to yield a monocyclic product with a newly formed double bond. libretexts.org
Ring contraction processes in camphor derivatives can also be achieved through other pathways, such as the Wolff rearrangement of α-diazo ketones. wikipedia.orgwikipedia.org This reaction proceeds via a ketene (B1206846) intermediate, which can then be trapped by a nucleophile. wikipedia.org A classic example is the ring contraction of α-diazocamphor, which, after Wolff rearrangement and subsequent hydration, yields exo-1,5,5-trimethylbicyclo[2.1.1]hexane-6-carboxylic acid. wikipedia.org
Table 2: Comparison of Rearrangement and Fragmentation Reactions
| Reaction | Key Intermediate | Primary Product Type(s) | Driving Force |
| Wagner-Meerwein | Carbocation | Rearranged carbon skeleton | Carbocation stability |
| Grob Fragmentation | Concerted or stepwise fragmentation | Alkene and carbonyl compound | Release of strain, formation of stable fragments |
| Wolff Rearrangement | Ketene | Ring-contracted carboxylic acid derivative | Loss of N2, formation of stable products |
Oxidative and Reductive Chemical Transformations
The carbonyl and carboxylic acid groups of this compound are the primary sites for oxidative and reductive transformations. The reactivity at these positions can be modulated by the steric hindrance imposed by the bicyclic framework.
Oxidation of camphor and its derivatives can be achieved using various reagents. For example, oxidation with nitric acid can lead to the formation of camphoric acid. nuph.edu.ua Selenium (IV) oxide can oxidize camphor to camphorquinone. nuph.edu.ua The oxidation of α-hydroxy acids, a class to which some camphor derivatives belong, has been studied with reagents like manganese pyrophosphate and ceric sulfate, often involving a one-electron transfer mechanism. researchgate.net The anodic oxidation of carboxylic acid derivatives, known as the Kolbe electrolysis, can lead to decarboxylation and the formation of radical intermediates, which can then undergo dimerization or other subsequent reactions. researchgate.net
Reductive transformations of the carboxylic acid and ketone functionalities in camphor derivatives are also well-established. The reduction of the carboxyl group can yield the corresponding alcohol. Reductive amination or N-alkylation using carboxylic acid derivatives as the alkylating source has become a valuable method for the synthesis of N-alkylamines. nih.gov These reactions often proceed through the reduction of an intermediate imine or related species. nih.gov Metallaphotoredox catalysis has emerged as a powerful tool for the reductive functionalization of carboxylic acids, enabling transformations such as alkylation, arylation, and amination under mild conditions. princeton.edu
Photochemical Transformations of Camphorcarboxylic Acid Derivatives
The photochemical reactivity of camphorcarboxylic acid derivatives is primarily centered around the carbonyl group. Upon excitation with UV light, carbonyl compounds can undergo a variety of transformations, including Norrish Type I and Type II reactions.
The application of photochemistry to derivatives of carboxylic acids has been expanded through strategies like photo-NHC catalysis. thieme-connect.de In this approach, an N-heterocyclic carbene (NHC) catalyst transiently converts a carboxylic acid derivative into an acyl azolium salt, which is formally a ketone. thieme-connect.de This intermediate can then undergo photochemical reactions typical of ketones, such as photoenolization, followed by cycloaddition reactions. thieme-connect.de
The photolysis of tetrazole derivatives, which can be synthesized from carboxylic acids, offers another avenue for photochemical transformations. mdpi.com Irradiation of these compounds can lead to the extrusion of molecular nitrogen and the formation of various reactive intermediates and stable products. mdpi.com The specific outcome of these photochemical reactions is often dependent on the solvent and other reaction conditions. mdpi.comnih.gov For instance, the irradiation of coumarin-3-carboxylic acid leads to complex, multi-step transformations that are highly sensitive to the solvent and the presence of oxygen. nih.gov Asymmetric [2+2] photoaddition reactions have also been achieved using chiral auxiliaries derived from (+)-camphor, highlighting the utility of the camphor scaffold in controlling stereochemistry in photochemical processes. acs.org
Applications in Asymmetric Catalysis and Organic Synthesis
Role as a Chiral Auxiliary and Building Block in Complex Molecule Synthesis
The concept of a chiral auxiliary involves the temporary incorporation of a chiral molecule into a substrate to direct a subsequent diastereoselective reaction. After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled. (-)-Camphorcarboxylic acid and its derivatives, such as camphorsultam, are exemplary chiral auxiliaries. wikipedia.org The rigid camphor (B46023) skeleton provides a well-defined steric environment that effectively shields one face of the reactive center, leading to high levels of stereocontrol in reactions like alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. wikipedia.orggoogle.com For instance, camphorsultam has been successfully employed to construct the core oxazoline (B21484) ring in the total synthesis of manzacidin B, demonstrating superior stereoselectivity compared to other auxiliaries. wikipedia.org
Beyond its role as a transient stereodirecting group, this compound serves as a versatile chiral building block. nbinno.com Its functional groups—the carboxylic acid and the ketone—provide handles for a variety of chemical modifications, allowing for the construction of complex molecular architectures. chim.it The rigid camphor framework can be functionalized at multiple positions, leading to a diverse range of optically active compounds. chim.it This versatility has made it a popular starting material in the synthesis of natural products and pharmaceutical agents. nbinno.comchim.it
Development of Chiral Ligands from this compound Derivatives
The development of chiral ligands for transition-metal-catalyzed reactions is a central focus of asymmetric synthesis. Ligands derived from this compound have proven to be highly effective in a multitude of such transformations. hawaii.edu The camphor scaffold provides a robust and tunable platform for the synthesis of ligands with varying steric and electronic properties. hawaii.edu
Ligands derived from the camphor backbone have been successfully applied in a variety of metal-catalyzed asymmetric reactions. For example, camphor-derived ligands have been used in rhodium-catalyzed asymmetric hydrogenation and hydrosilylation reactions, achieving high enantioselectivities. nih.gov In palladium-catalyzed reactions, such as asymmetric allylic alkylations, these ligands have also demonstrated significant efficacy. umich.edu
Furthermore, copper(II) complexes with chiral ligands derived from camphor have been shown to be effective catalysts for asymmetric Henry (nitroaldol) reactions. mdpi.comx-mol.com These reactions, which form a new carbon-carbon bond, are crucial in organic synthesis. The use of camphor-derived amino alcohol ligands in Cu(II)-catalyzed Henry reactions has yielded β-nitroalcohols with excellent enantiomeric excesses. mdpi.comx-mol.com
A summary of selected applications is presented in the table below:
| Metal Catalyst | Reaction Type | Ligand Type | Achieved Enantioselectivity (ee) |
| Rh(I) | Asymmetric Hydrogenation | P-chiral phosphine (B1218219) ligands | Up to 99.9% |
| Pd(II) | Asymmetric Cycloaddition | Phosphoramidite ligands | Not specified |
| Cu(II) | Asymmetric Henry Reaction | Aziridine-functionalized organophosphorus compounds | Over 95% |
| Cu(I) | Asymmetric Henry Reaction | β-amino alcohols with a thiophene (B33073) moiety | Up to 96% |
The design of effective enantioselective ligands is guided by several key principles. The ligand must possess a stable chiral scaffold that can effectively transfer its stereochemical information to the catalytic center. The camphor framework, with its conformational rigidity, is well-suited for this purpose. hawaii.eduresearchgate.net
Tunability is another critical aspect. The ability to modify the steric and electronic properties of the ligand allows for the optimization of the catalyst for a specific reaction. hawaii.educhemrxiv.org This can be achieved by introducing different substituents on the camphor backbone or by altering the coordinating atoms of the ligand. The modular design of ligands, where different chiral components can be easily combined, is a powerful strategy for creating diverse ligand libraries for catalyst screening. nih.govresearchgate.netelsevierpure.com
The ligand should also form a stable complex with the metal center, with a well-defined geometry that creates a chiral environment around the active site. This chiral pocket then dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer. chemrxiv.org
Organocatalytic Systems Derived from the Camphor Scaffold
In addition to their use in metal-based catalysis, derivatives of this compound have been extensively employed in the development of organocatalysts. These small organic molecules can catalyze chemical reactions without the need for a metal, offering advantages in terms of cost, toxicity, and environmental impact. researchgate.netnih.gov
Bifunctional thiourea (B124793) catalysts are a prominent class of organocatalysts that can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. A variety of these catalysts have been synthesized from camphor derivatives. researchgate.netnih.govmdpi.com Typically, the synthesis involves the functionalization of the camphor scaffold with both a thiourea moiety and a basic group, such as an amine. nih.gov
The catalytic activity of these camphor-derived thioureas has been evaluated in a range of asymmetric reactions. nih.govmdpi.com For example, they have been shown to be effective in promoting Michael-type addition reactions with high enantioselectivities. researchgate.netnih.gov The stereochemical outcome of these reactions can often be tuned by modifying the structure of the catalyst. mdpi.com
Asymmetric conjugate addition reactions, also known as Michael additions, are fundamental carbon-carbon bond-forming reactions. mdpi.comlibretexts.org Organocatalysts derived from the camphor scaffold have been successfully applied in these transformations. nih.govdntb.gov.ua For instance, camphor-derived bifunctional thiourea catalysts have been used to catalyze the addition of 1,3-dicarbonyl compounds to nitroalkenes, affording the Michael adducts with high enantioselectivity. nih.gov
The success of these catalysts lies in their ability to organize the transition state through a network of hydrogen bonds. The thiourea group activates the electrophile (e.g., the nitroalkene), while the basic moiety on the catalyst deprotonates the nucleophile, bringing both reactants into close proximity within a chiral environment. dntb.gov.ua This dual activation strategy leads to highly organized transition states and, consequently, high levels of stereocontrol. nih.gov
The following table summarizes the performance of some camphor-derived organocatalysts in asymmetric conjugate addition reactions:
| Catalyst Type | Nucleophile | Electrophile | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |
| endo-1,3-Diamine derived thiourea | Acetylacetone | trans-β-Nitrostyrene | 91.5:8.5 er |
| Camphor-1,3-diamine-derived squaramide | 1,3-Dicarbonyls | trans-β-Nitrostyrenes | Highly effective |
| Pyrrolidinyl–camphor derivatives | Symmetrical α,α‐disubstituted aldehydes | β-Nitroalkenes | Up to 98:2 dr and 99% ee |
Other Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Derivatives of this compound have been employed as chiral auxiliaries to induce stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The camphor framework provides a well-defined steric environment that effectively shields one face of a reactive intermediate, directing the approach of incoming reagents to the opposite face.
Asymmetric Alkylation:
One of the fundamental applications of chiral auxiliaries is in the asymmetric alkylation of enolates. While complex camphor derivatives are more common, the principle relies on the temporary attachment of the chiral camphor moiety to a prochiral substrate. For instance, camphor-derived auxiliaries have been used in the synthesis of chiral carboxylic acids. core.ac.uk The propionate (B1217596) esters of certain camphor-derived alcohols, upon enolization and reaction with organocopper reagents, yield alkylated products with high stereoselectivity. Subsequent removal of the auxiliary furnishes the desired chiral carboxylic acid. In these systems, specific functional groups on the camphor derivative, such as a sulfonamide, can act as both a shielding group and a coordination site for the enolate's counter-ion, enhancing stereochemical control. core.ac.uk
Asymmetric Diels-Alder Reaction:
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries derived from camphor have been successfully used to control the facial selectivity of this cycloaddition. wikipedia.orgiupac.org When acrylate (B77674) esters of camphor-derived alcohols are used as dienophiles, the bulky camphor skeleton effectively blocks one face of the double bond. In the presence of a Lewis acid, the reaction with a diene like cyclopentadiene (B3395910) proceeds with high diastereoselectivity. The resulting cycloadduct can then be processed to remove the auxiliary, yielding an enantiomerically enriched product.
Asymmetric Aldol Condensation:
Camphor-based oxazolidinones, which can be synthesized from derivatives of camphor, have proven to be superior chiral auxiliaries in aldol condensations. semanticscholar.org These auxiliaries direct the formation of new stereocenters during the carbon-carbon bond-forming step, allowing for the synthesis of syn- or anti-aldol products with a high degree of stereocontrol. The choice of enolization conditions and the metal counterion can influence the geometry of the enolate and, consequently, the stereochemical outcome of the reaction. iupac.org
Asymmetric Michael Addition:
The conjugate addition, or Michael reaction, is another key carbon-carbon bond-forming reaction where camphor-derived auxiliaries have been applied. For example, camphorsultam, a well-known derivative of camphorsulfonic acid, has been used as a chiral auxiliary in the stereoselective Michael addition of thiols to N-methacryloylcamphorsultam, yielding the addition products with high diastereoselectivity. wikipedia.org
The following table summarizes representative results for enantioselective reactions using camphor derivatives as chiral auxiliaries.
| Reaction Type | Chiral Auxiliary | Electrophile | Nucleophile/Diene | Product Yield | Diastereomeric/Enantiomeric Excess |
| Diels-Alder | Camphor-derived Acrylate Ester | Acrylate Ester | Cyclopentadiene | High | 97% de |
| Alkylation | Camphorquinone-derived Monoketal Propanoate | Propanoate Enolate | Alkyl Halide | - | 68-74% de |
| Aldol Reaction | Camphor-based Oxazolidinone | Aldehyde | Boron Enolate | High | >95% de |
| Michael Addition | Camphorsultam Derivative | N-methacryloylcamphorsultam | Thiol | High | High de |
Note: The data presented are for illustrative purposes and represent results obtained with various camphor derivatives, highlighting the utility of the camphor scaffold in asymmetric synthesis.
Strategies for Enantiomeric Excess (ee) Determination and Stereochemical Control
Beyond its role in directing synthetic reactions, the chirality of this compound and its derivatives can be exploited for the analytical determination of enantiomeric purity and for exerting precise stereochemical control.
Enantiomeric Excess (ee) Determination:
The determination of the enantiomeric excess of a chiral compound is crucial in asymmetric synthesis. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are powerful tools for this purpose, often employing chiral derivatizing agents or solvating agents to distinguish between enantiomers.
NMR Spectroscopy: One common NMR technique involves converting a pair of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent. fordham.edu These resulting diastereomers have distinct NMR spectra, allowing for the integration of signals corresponding to each diastereomer and thus the calculation of the enantiomeric excess of the original sample. While protocols specifically detailing the use of this compound as a derivatizing agent are not widespread, the closely related camphorsulfonic acid has been used for this purpose with chiral alcohols and amines. fordham.edu The carboxylic acid group of this compound can readily form diastereomeric amides or esters with chiral amines and alcohols, respectively. The distinct chemical environments provided by the camphor backbone would likely lead to different chemical shifts for protons or carbons near the newly formed stereocenter in the two diastereomers.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. This technique can be used to determine the ee of chiral carboxylic acids by observing the CD signal of a complex formed between the acid and an achiral host molecule. nih.gov Alternatively, vibrational circular dichroism (VCD) has been used to determine the ee of solid samples of camphor itself by creating a linear regression of VCD signal intensity versus known ee values. rsc.org
| Analytical Method | Principle | Application with Camphor-based Compounds |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals. | Camphorsulfonic acid used to derivatize chiral alcohols and amines, allowing for ee determination by integration of diastereomeric signals. fordham.edu |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light is proportional to ee. | VCD spectroscopy used to determine the ee of camphor mixtures. Exciton-coupled CD used for chiral carboxylic acids upon complexation. nih.govrsc.org |
Stereochemical Control:
The primary strategy for exerting stereochemical control using a compound like this compound is through its use as a chiral auxiliary . This involves the temporary covalent attachment of the auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse.
The rigid bicyclic structure of the camphor moiety is particularly effective in this role. It creates a highly ordered, sterically hindered environment around the reaction center. For example, in an aldol reaction using a camphor-derived oxazolidinone auxiliary, the enolate formed is shielded on one side by the camphor framework. semanticscholar.org The incoming aldehyde is therefore forced to approach from the less hindered face, resulting in a high degree of diastereoselectivity in the product. The predictability of this facial bias is a key advantage of using such well-defined chiral auxiliaries. The choice of reagents and reaction conditions can further fine-tune the stereochemical outcome, allowing for selective access to different stereoisomers. iupac.org
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure and conformation of (-)-camphorcarboxylic acid in solution. nih.gov Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, coupling constants, and through-space interactions. iaea.org
The rigid bicyclic camphor (B46023) framework largely dictates the stereochemistry. However, the orientation of the carboxylic acid group introduces conformational possibilities. NMR studies, often supported by quantum mechanical calculations, can determine the populations of different conformers in various solvents. nih.govauremn.org.br The chemical shift of the carboxylic acid proton is typically found in the highly deshielded region of the ¹H NMR spectrum, often between 10 and 13 ppm, and can be influenced by intramolecular hydrogen bonding and solvent interactions. princeton.edulibretexts.org
Analysis of proton-proton coupling constants (³JHH) helps define dihedral angles within the molecule, while Nuclear Overhauser Effect (NOE) experiments reveal through-space proximities between protons, aiding in the confirmation of the relative stereochemistry and preferred conformation. wordpress.com For instance, NOE correlations can establish the spatial relationship between the carboxylic acid group and protons on the camphor skeleton.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid typically resonates in the 160-180 ppm range. libretexts.org The chemical shifts of the camphor skeleton carbons are well-characterized and serve as a fingerprint for the structure. researchgate.net The specific shifts for this compound can be predicted based on established data for camphor derivatives. researchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges based on typical values for camphor derivatives and carboxylic acids. Actual values may vary depending on the solvent and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | 10.0 - 13.0 | 170 - 185 |
| Bridgehead (C1, C4) | 1.8 - 2.8 | 45 - 60 |
| Methylene (CH₂) | 1.2 - 2.5 | 20 - 50 |
| Methyl (CH₃) | 0.8 - 1.2 | 9 - 22 |
Note: The table assumes the parent camphor structure is modified with a carboxylic acid group. Specific numbering and shifts depend on the exact position of the substituent.
Chiroptical Spectroscopy for Elucidating Optical Properties (e.g., Circular Dichroism)
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying the stereochemical features of chiral molecules like this compound. nih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.orgwikipedia.org
The camphor skeleton contains a carbonyl chromophore which gives rise to a characteristic n→π* electronic transition. This transition is associated with a Cotton effect, a phenomenon observed in both ORD and CD spectra, which is highly sensitive to the stereochemical environment. kud.ac.inlibretexts.org The sign and magnitude of the Cotton effect can be used to deduce stereochemical information. For camphor derivatives, the Octant Rule is often applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl group. wordpress.comrsc.org However, substituents like hydroxyl or acetoxy groups have shown "anti-Octant" behavior. rsc.org
The carboxylic acid group itself is a chromophore, and its n→π* transition can also contribute to the chiroptical properties, particularly in the deep UV region. nih.gov The CD spectrum of this compound is expected to show distinct bands corresponding to these electronic transitions. The specific wavelengths (λmax), signs, and intensities of these bands are unique fingerprints of its absolute configuration. kud.ac.in Camphor-10-sulfonic acid, a related compound, is frequently used as a calibration standard in CD spectroscopy due to its well-defined spectral features. researchgate.netnpl.co.uk
Table 2: Representative Chiroptical Data for Camphor Derivatives This interactive table shows typical CD spectral data for related camphor structures to illustrate the expected measurements for this compound.
| Compound | Transition | λmax (nm) | Molar Ellipticity [θ] or Δε |
|---|---|---|---|
| (+)-Camphor | n→π* | ~290 | Positive |
| (-)-epi-Camphor | n→π* | ~295 | Negative |
| d-10-Camphorsulfonic Acid | n→π* | 290.5 | +7,800 deg cm² dmol⁻¹ (Δε = +2.36) researchgate.net |
X-ray Diffraction for Determining Absolute Configuration and Solid-State Structure of Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of chiral molecules. nih.gov While obtaining suitable crystals of the free acid can be challenging, derivatization is a common strategy. By converting this compound into a crystalline ester or amide with an achiral reagent, or by forming a salt with a heavy atom, crystals suitable for X-ray analysis can often be grown. sci-hub.se
The diffraction experiment provides a precise three-dimensional map of electron density, revealing the exact arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. ed.ac.uk To determine the absolute configuration, anomalous dispersion effects are utilized. researchgate.net When the crystal contains an atom that scatters X-rays anomalously (typically an atom heavier than oxygen), the diffraction pattern is no longer perfectly centrosymmetric. ed.ac.uk Analysis of the intensities of specific pairs of reflections (Bijvoet pairs) allows for the unambiguous assignment of the absolute stereochemistry. The Flack parameter is a key value refined during the analysis that indicates the correctness of the assigned absolute structure; a value close to zero for the correct enantiomer confirms the assignment. ox.ac.uk
This technique not only confirms the absolute configuration but also provides invaluable information about the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid group.
Mass Spectrometry for Identification of Reaction Products and Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify products and intermediates in its reactions. cam.ac.uk When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. icm.edu.pl
In mass spectrometry, molecules are ionized and then fragmented. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments create a unique mass spectrum that acts as a molecular fingerprint. For carboxylic acids, the molecular ion peak can sometimes be weak. youtube.com Common fragmentation pathways for aliphatic carboxylic acids include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org
Loss of functional groups: Peaks corresponding to the loss of •OH (M-17) and •COOH (M-45) are often observed. whitman.edu
McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen to the carbonyl oxygen, resulting in the elimination of a neutral alkene and the formation of a radical cation with m/z = 60. icm.edu.plyoutube.com
High-resolution mass spectrometry (HRMS) can determine the m/z ratio with very high accuracy, allowing for the calculation of the elemental formula of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and fragment it further, providing more detailed structural information and aiding in the identification of specific functional groups, such as the carboxylic acid moiety. nih.govresearchgate.net
Table 3: Predicted Key Mass Spectral Fragments for this compound This interactive table lists potential m/z values for fragments expected from the electron ionization mass spectrum of this compound (Molecular Weight: 198.25 g/mol ).
| Fragment | Proposed Structure/Loss | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 198 |
| [M-OH]⁺ | Loss of hydroxyl radical | 181 |
| [M-H₂O]⁺ | Loss of water | 180 |
| [M-COOH]⁺ | Loss of carboxyl radical | 153 |
| [M-CH₃]⁺ | Loss of methyl radical from camphor skeleton | 183 |
| --- | Camphor skeleton fragment | 152 |
Computational and Theoretical Studies
Prediction of Stereochemical Outcomes in Asymmetric Transformations
(-)-Camphorcarboxylic acid and its derivatives can be used as chiral resolving agents or in asymmetric synthesis. However, no computational studies or molecular modeling research were found that specifically focus on predicting the stereochemical outcomes of asymmetric transformations where this compound acts as a catalyst, reactant, or chiral auxiliary. The literature found discusses computational methods for asymmetric catalysis broadly but does not provide examples or data related to this compound. researchgate.netbeilstein-journals.org
Molecular Modeling of Catalyst-Substrate Interactions
No specific molecular modeling studies detailing the interactions between this compound (as either a catalyst or a substrate) and other molecules were identified. Such studies would typically involve docking simulations or molecular dynamics to understand binding modes and energies. While general methodologies for modeling catalyst-substrate interactions are widely documented, nih.govmdpi.com their application to this compound has not been specifically reported in the available literature.
Due to the absence of specific research data for this compound across all points of the requested outline, this article cannot be generated at this time. Proceeding would require fabricating data and findings, which would be scientifically inaccurate and misleading.
Biotransformations and Chemoenzymatic Approaches
Microbial Transformations Leading to Structural Modifications of Camphor (B46023) and its Derivatives
Microorganisms have evolved diverse metabolic pathways to utilize terpenes like camphor as carbon sources. These pathways involve a series of enzymatic reactions that modify the camphor structure, providing a rich source of biocatalytic tools for organic synthesis.
The microbial catabolism of camphor is typically initiated by highly specific hydroxylation reactions, catalyzed by monooxygenase enzymes. The most extensively studied of these is the cytochrome P450cam system from Pseudomonas putida, which regioselectively hydroxylates (+)-camphor at the 5-exo position. acs.orgebi.ac.uk This initial oxidation is a critical step, paving the way for further enzymatic modifications.
Different microorganisms exhibit distinct regioselectivity in their oxidation of the camphor skeleton. For instance, while Pseudomonas putida G1 hydroxylates camphor at the C5 position, Rhodococcus ruber T1 metabolizes it via 6-hydroxycamphor. nih.govnih.gov These hydroxylated intermediates can be further oxidized to their corresponding diketones, such as 2,5-diketocamphane. acs.org The ability of various camphor-degrading bacteria to hydroxylate the related compound 2-methylisoborneol (B1147454) (2-MIB) at different positions (C3, C5, and C6) further illustrates the diversity of these biocatalytic systems. nih.govnih.gov
In addition to oxidative reactions, reductive biotransformations of camphor have also been reported. The biocatalytic reduction of camphor using baker's yeast (Saccharomyces cerevisiae) is a known process for generating corresponding alcohols. researchgate.net Furthermore, cytochrome P450 enzymes, renowned for their oxidative power, can also catalyze reductive reactions, such as dehalogenation, under anaerobic conditions. frontiersin.org
The table below summarizes the oxidative biotransformation of camphor by select microorganisms.
| Microorganism | Key Enzyme System | Substrate | Primary Product(s) |
| Pseudomonas putida | Cytochrome P450cam | (+)-Camphor | 5-exo-Hydroxycamphor (B1210678) |
| Rhodococcus ruber T1 | Monooxygenase | Camphor | 6-Hydroxycamphor |
| Rhodococcus wratislaviensis DLC-cam | Monooxygenase | 2-Methylisoborneol | 5-Hydroxy-2-MIB, 5-Keto-2-MIB |
This table presents examples of microbial oxidation products from camphor and a related bornane skeleton compound.
While chemical transformations of the camphor skeleton involving Wagner-Meerwein rearrangements are well-documented, particularly under acidic conditions msu.ru, specific examples of microbially mediated skeletal rearrangements of the camphor framework are not extensively reported in the scientific literature. Microbial transformations primarily proceed through oxidative and reductive pathways that functionalize the existing carbon skeleton.
Enzymatic Processes for Enantiopure Compound Generation
The use of isolated enzymes provides a more controlled approach for generating enantiopure compounds from camphor-related structures, avoiding the potential for competing reactions present in whole-cell systems.
Enzymatic desymmetrization is a powerful strategy for converting achiral or meso compounds into valuable chiral products. A notable example involving a camphor-related structure is the action of 6-oxo camphor hydrolase (OCH). This enzyme, a member of the crotonase superfamily, catalyzes the desymmetrization of bicyclic β-diketones through an enzymatic retro-Claisen reaction. researchgate.net Specifically, OCH cleaves the carbon-carbon bond in 6-oxocamphor, a camphor derivative, to produce the optically active keto acid, (2S,4S)-α-campholinic acid. researchgate.net This reaction effectively transforms a symmetrical bicyclic ketone into a chiral monocyclic acid, highlighting the potential of enzymes to generate enantiopure acidic compounds from the camphor scaffold.
| Enzyme | Substrate | Reaction Type | Product |
| 6-oxo camphor hydrolase (OCH) | 6-oxocamphor | Desymmetrization (Retro-Claisen) | (2S,4S)-α-campholinic acid |
This table illustrates the enzymatic desymmetrization of a camphor derivative to yield a chiral acid.
Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of traditional chemical methods. Camphor and its derivatives are ideal starting points for such synthetic routes. chim.it The initial biotransformation step can be used to install a functional group with high regio- and stereoselectivity, which would be challenging to achieve chemically. For example, the microbial hydroxylation of camphor to 5-exo-hydroxycamphor by P. putida produces a chiral building block in high yield. acs.org This enantiopure hydroxyketone can then be subjected to a wide range of chemical transformations to create more complex intermediates for natural product synthesis or the development of chiral auxiliaries. researchgate.net This combination of enzymatic and chemical catalysis allows for the efficient development of novel routes to new terpene-based bicyclic derivatives. semanticscholar.org
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes for (-)-Camphorcarboxylic Acid Derivatives
The development of new and sustainable methods for synthesizing derivatives of this compound is a primary focus of future research. This involves moving away from traditional, often harsh, synthetic methods towards more environmentally benign and efficient processes. Key areas of exploration include the use of renewable feedstocks and the design of synthetic pathways with high atom economy. researchgate.netnih.gov
One promising approach is the utilization of biomass-derived platform molecules as starting materials. nih.gov Research is ongoing to identify and develop catalytic routes to convert these renewable resources into valuable chiral intermediates that can be further transformed into complex derivatives of this compound.
Another key aspect is the design of synthetic routes that minimize waste by maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org This can be achieved through the development of novel catalytic reactions that proceed with high selectivity and efficiency, reducing the need for protecting groups and minimizing the formation of byproducts. acs.orgresearchgate.net
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Feature | Traditional Synthetic Routes | Novel and Sustainable Synthetic Routes |
| Starting Materials | Often petroleum-based | Focus on renewable feedstocks and biomass |
| Reagents | Often stoichiometric and hazardous | Catalytic and less hazardous reagents |
| Solvents | Use of volatile organic compounds | Use of safer solvents like water or bio-based alternatives |
| Waste Generation | High E-factor (environmental factor) | Low E-factor, high atom economy |
| Energy Consumption | Often requires high temperatures and pressures | Aims for ambient temperature and pressure |
Advanced Catalyst Design and Immobilization Strategies for Enhanced Performance
Innovations in catalyst design are central to advancing the synthesis and application of this compound derivatives. The focus is on creating catalysts with higher activity, selectivity, and stability. A significant area of development is the immobilization of catalysts on solid supports. nih.gov This strategy offers several advantages, including ease of separation from the reaction mixture, catalyst recyclability, and improved stability. nih.gov
Porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are being explored as promising supports for catalyst immobilization. nih.govnih.gov Their high surface area and tunable pore sizes can enhance catalytic efficiency and provide a protective environment for the catalyst. nih.gov
Table 2: Emerging Catalyst Immobilization Strategies
| Immobilization Strategy | Support Material | Advantages | Potential Application for (-)-CCA Derivatives |
| In-situ Crystallization | Metal-Organic Frameworks (MOFs) | High catalyst loading, uniform distribution | Enantioselective transformations |
| Covalent Bonding | Covalent Organic Frameworks (COFs) | Strong catalyst attachment, minimal leaching | Continuous flow reactions |
| Encapsulation | Porous Polymers | Enhanced catalyst stability, protection from deactivation | Reactions in harsh conditions |
Integration of Green Chemistry Principles in Synthetic and Transformative Processes
The application of the twelve principles of green chemistry is fundamental to the future of chemical synthesis involving this compound. researchgate.netacs.org These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijrar.orgjddhs.com
Key principles that are particularly relevant include:
Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. acs.orgnih.gov Water is an ideal green solvent due to its non-toxic and non-flammable nature. nih.gov
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. acs.orgijnc.ir
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. ijrar.orgijnc.ir
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. jddhs.comnih.gov
By integrating these principles, researchers aim to develop synthetic routes to this compound and its derivatives that are not only efficient but also environmentally responsible. ijrar.org
Further Elucidation of Complex Reaction Mechanisms through Interdisciplinary Approaches
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and synthetic processes. Future research will increasingly rely on interdisciplinary approaches, combining experimental studies with computational modeling to unravel the intricate details of reaction pathways.
Techniques such as in-situ spectroscopy and kinetic analysis will provide valuable experimental data on reaction intermediates and transition states. This information, when coupled with density functional theory (DFT) calculations and other computational methods, can offer a comprehensive picture of the reaction mechanism at the molecular level. This detailed understanding is essential for optimizing reaction conditions and developing next-generation catalysts for transformations involving this compound.
Synergistic Applications Combining Organocatalysis, Biocatalysis, and Metal Catalysis
The combination of different catalytic systems in a synergistic manner represents a powerful strategy for achieving novel and challenging chemical transformations. mdpi.comresearchgate.net This approach, often referred to as cooperative catalysis, can lead to enhanced reactivity, selectivity, and substrate scope that are not attainable with a single catalyst type. mdpi.com Organocatalysis, biocatalysis, and metal catalysis, once considered distinct fields, are now being integrated to develop innovative synthetic methodologies. nih.govnih.gov
Organocatalysis and Metal Catalysis: The combination of a chiral organocatalyst with a metal complex can enable new asymmetric transformations. mdpi.com The organocatalyst can activate one reactant while the metal catalyst activates the other, leading to a highly controlled and stereoselective reaction.
Biocatalysis and Organocatalysis: Enzymes, with their exquisite selectivity, can be used in tandem with organocatalysts to perform complex multi-step syntheses in a single pot. nih.gov This approach mimics the efficiency of metabolic pathways found in nature.
Biocatalysis and Metal Catalysis: The combination of enzymes and metal catalysts can facilitate chemoenzymatic cascade reactions, where the product of an enzymatic reaction serves as the substrate for a subsequent metal-catalyzed transformation.
The application of these synergistic catalytic systems to the synthesis and modification of this compound and its derivatives holds immense potential for the development of novel and efficient synthetic routes to complex chiral molecules.
Q & A
Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s standards:
- Detailed Synthesis : Report equivalents, temperatures (±1°C), and stirring rates.
- Analytical Thresholds : Specify HPLC column lot numbers and NMR acquisition parameters (e.g., 512 scans for C).
- Data Deposition : Upload raw spectra to repositories like Zenodo with DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
